5-Bromo-2-thienylzinc bromide

Übersicht

Beschreibung

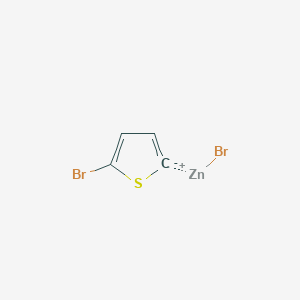

5-Bromo-2-thienylzinc bromide is a chemical compound with the molecular formula C4H2Br2SZn and a molecular weight of 307.32 . It is typically stored in a refrigerator and is available in a liquid form . The IUPAC name for this compound is (5-bromo-1H-1lambda3-thiophen-2-yl)zinc (II) bromide .

Synthesis Analysis

The synthesis of 5-Bromo-2-thienylzinc bromide involves the oxidative addition of active zinc into a carbon-bromine bond . In a typical procedure, active zinc is added to 3,5-Dibromo-2-methylthiophene at room temperature, and the resulting mixture is stirred for 1 hour .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-thienylzinc bromide can be represented by the SMILES stringBr [Zn]c1ccc (Br)s1 . This indicates that the compound contains a zinc atom bonded to a bromine atom and a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . Physical And Chemical Properties Analysis

5-Bromo-2-thienylzinc bromide is a liquid with a concentration of 0.5 M in THF . It has a density of 1.021 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Preparation

A key application of 5-bromo-2-thienylzinc bromide is in the synthesis of organic compounds. One study developed a method for preparing 5-bromo-2-thienylzinc bromide via site-selective oxidative addition of active zinc into a carbon–bromine bond. This method facilitates subsequent cross-coupling reactions under mild conditions, yielding moderate to high product yields (Jung, Cho, & Kim, 2013).

Another significant application of thienylzinc reagents like 5-bromo-2-thienylzinc bromide is in the preparation of regioregular poly(3-hexylthiophene) (P3HT), a conducting polymer. P3HT is utilized in various chemical devices, such as photovoltaics, electrochromic devices, optical sensors, organic light-emitting diodes, and field-effect transistors. The organometallic reagent 5-bromo-2-thienylzinc bromide, prepared through direct insertion of highly active zinc into dibromo-alkylthiophenes, plays a crucial role in the synthesis of regioregular P3HT (Rieke & Kim, 2012).

Functionalized Arylzinc Compound Synthesis

5-Bromo-2-thienylzinc bromide is also important in creating functionalized aryl- and thienylzinc species. A study described a new chemical method for synthesizing these intermediates in good to excellent yields. This method, involving the activation of aryl bromides by low-valent cobalt species, represents an alternative to more traditional procedures (Fillon, Gosmini, & Périchon, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-2H-thiophen-2-ide;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCPOFIURDPFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]SC(=C1)Br.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-thienylzinc bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)